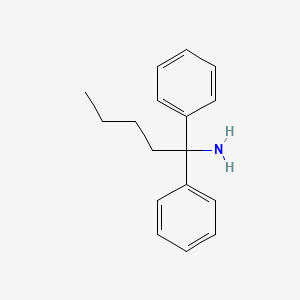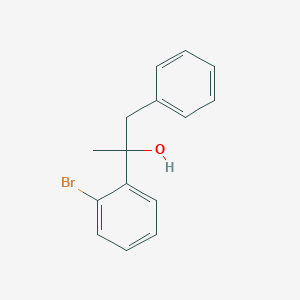
2-(2-Bromophenyl)-1-phenylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-1-phenylpropan-2-ol is an organic compound with a molecular formula of C15H15BrO. This compound features a bromine atom attached to a phenyl ring, which is further connected to a propanol group. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-phenylpropan-2-ol typically involves the bromination of 2-phenylpropan-2-ol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 2-phenylpropan-2-one or 2-phenylpropanoic acid.
Reduction: 2-phenylpropan-2-ol.
Substitution: 2-(2-Hydroxyphenyl)-1-phenylpropan-2-ol or 2-(2-Cyanophenyl)-1-phenylpropan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-1-phenylpropan-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-1-phenylpropan-2-ol involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromophenyl)propanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
(2-Bromophenyl)diphenylphosphine: Contains a phosphine group instead of a hydroxyl group.
Uniqueness
2-(2-Bromophenyl)-1-phenylpropan-2-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its analogs. The presence of the hydroxyl group allows for hydrogen bonding and increases the compound’s solubility in polar solvents.
Eigenschaften
Molekularformel |
C15H15BrO |
|---|---|
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C15H15BrO/c1-15(17,11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-10,17H,11H2,1H3 |
InChI-Schlüssel |
YUMPEHZMZDNUNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
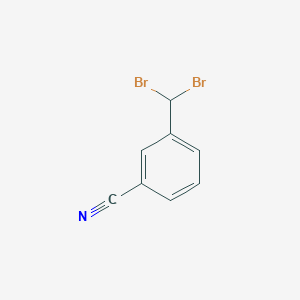
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

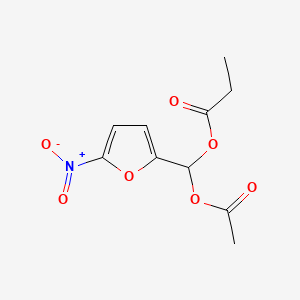
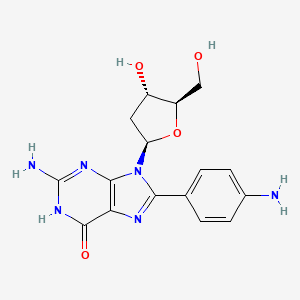
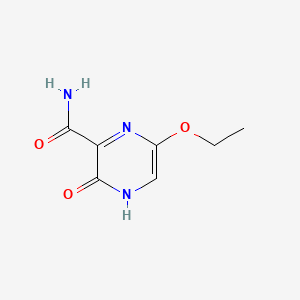
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)

![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
